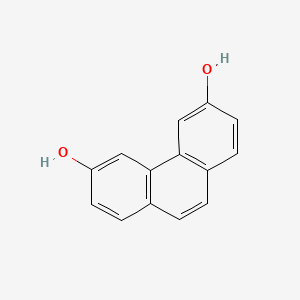

phenanthrene-3,6-diol

描述

Significance of Dihydroxylated Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Dihydroxylated polycyclic aromatic hydrocarbons (PAHs) are a critically important class of molecules, primarily because they are common intermediates in the metabolism and degradation of PAHs. nih.gov PAHs are widespread environmental pollutants formed from the incomplete combustion of organic materials, and their presence in air, soil, and water is a significant concern. nih.govpjoes.com Many PAHs are known to be toxic, mutagenic, and carcinogenic. nih.govpjoes.com

The biological and environmental significance of dihydroxylated PAHs stems from their central role in these metabolic processes. In biological systems, enzymes hydroxylate the stable PAH rings to form dihydrodiols. researchgate.net These diols can then undergo further oxidation to form highly reactive diol epoxides. nih.gov Research has shown that these diol epoxides are often the ultimate carcinogenic forms of PAHs, capable of binding covalently to DNA and initiating the process of tumor formation. nih.gov For instance, studies on benzo[c]phenanthrene (B127203) diol epoxides have demonstrated their remarkable preference for binding to adenine (B156593) residues in DNA, a key step in chemical carcinogenesis. nih.gov

Furthermore, in the environment, the microbial degradation of PAHs is a key process for their removal. Bacteria utilize dioxygenase enzymes to introduce hydroxyl groups onto the aromatic rings, forming dihydroxy intermediates that can be further broken down. nih.govresearchgate.net Dihydroxy phenanthrene (B1679779) derivatives are known intermediates in the bacterial catabolism of phenanthrene. researchgate.net Therefore, the synthesis and study of specific dihydroxylated PAHs, including phenanthrene-3,6-diol, are essential for understanding the mechanisms of toxicity and for developing effective bioremediation strategies for PAH-contaminated environments. nih.govresearchgate.net

Overview of Research Trajectories for Phenanthrene-Based Compounds

The phenanthrene skeleton is a versatile structural motif found in numerous natural products and synthetic compounds, leading to a wide array of research applications. scispace.comresearchgate.net The investigation into phenanthrene derivatives spans materials science, medicinal chemistry, and beyond.

Key research trajectories include:

Medicinal Chemistry: Phenanthrene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. scispace.comontosight.ai Naturally occurring phenanthrenes and their synthetic analogues are continuously explored for their therapeutic potential. scispace.commdpi.com For example, 1,5,7-trimethoxyphenanthrene-2,6-diol has been noted for its antioxidant activity, which is attributed to its two hydroxyl groups. scispace.com

Materials Science and Optoelectronics: The rigid, planar, and aromatic nature of the phenanthrene core imparts unique photochemical and electroluminescent properties. academie-sciences.fr This has led to the development of phenanthrene-based conjugated polymers and oligomers for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes. researchgate.netacademie-sciences.fr Researchers synthesize new derivatives, often incorporating functional groups like cyano groups, to tune their electronic properties for use as electron-injection or hole-blocking layers in optoelectronic devices. researchgate.netacademie-sciences.fr

Synthetic Methodology: A significant area of research focuses on efficient methods for constructing the phenanthrene core. Classical methods include the Bardhan-Sengupta synthesis, Haworth synthesis, and the Pschorr synthesis. scispace.com A widely used laboratory-scale method is the oxidative photocyclization of stilbenes. academie-sciences.fr More recently, transition-metal-catalyzed reactions have emerged as powerful tools for synthesizing phenanthrene derivatives with high efficiency. researchgate.net

Chemical Profile and Research Findings

While detailed research focusing exclusively on the parent this compound is limited, its chemical properties and its role as a structural unit in more complex systems have been documented.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30309-92-3 bldpharm.com |

| Molecular Formula | C₁₄H₁₀O₂ bldpharm.com |

| Molecular Weight | 210.23 g/mol bldpharm.com |

This table is interactive. Click on the headers to sort.

Synthesis Approaches

A direct, high-yield synthesis for the parent this compound is not prominently detailed in recent literature. However, synthetic routes to its derivatives are established. For instance, 4,5-bis(2-pyridyl)phenanthrene-3,6-diols have been prepared through a multi-step process. acs.org Similarly, the synthesis of 3,6-di-tert-butylphenanthrene-2,7-diol has been described, although its subsequent oxidation to a quinone was not successful. rsc.org These syntheses often involve the modification of established procedures for creating the core phenanthrene structure. acs.org

Research Applications of this compound and Its Derivatives

The utility of the this compound scaffold is primarily demonstrated through the study of its derivatives in various chemical contexts.

Table 2: Research Applications Involving the this compound Motif

| Derivative/Complex | Research Area | Key Finding | Reference(s) |

|---|---|---|---|

| Diacetyl derivative of this compound | Supramolecular Chemistry | The steric strain in crowded molecules containing this unit strongly influences its ultraviolet (UV), mass, and NMR spectra. | acs.org |

| This compound iron complex | Coordination Chemistry | The diol can act as a ligand, enabling the synthesis of new iron complexes with potential applications in catalysis or materials science. | acs.org |

This table is interactive. Explore the data by sorting the columns.

These examples underscore the role of this compound as a fundamental building block. Its hydroxyl groups provide reactive sites for derivatization, allowing chemists to construct more elaborate molecules with tailored properties for specific applications in supramolecular assembly, coordination chemistry, and materials science.

Structure

3D Structure

属性

IUPAC Name |

phenanthrene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETVJOBTVPUWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C3=C1C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Phenanthrene 3,6 Diol

Strategies for Phenanthrene (B1679779) Core Construction

The construction of the fundamental phenanthrene ring system is the initial and crucial phase in the synthesis of phenanthrene-3,6-diol. Over the years, several classical and modern synthetic routes have been developed for this purpose.

Classical Phenanthrene Synthetic Routes

Three of the most well-established methods for phenanthrene synthesis are the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Pschorr cyclization.

The Bardhan-Sengupta phenanthrene synthesis is a classic and reliable method for creating the phenanthrene ring system. ias.ac.inwikipedia.org This multi-step process typically begins with the condensation of a β-phenylethyl bromide derivative with a cyclohexanone-2-carboxylate. ias.ac.in Subsequent hydrolysis, decarboxylation, reduction, and cyclodehydration lead to an octahydrophenanthrene intermediate, which is then aromatized, often using selenium, to yield the phenanthrene core. ias.ac.inwikipedia.org A key advantage of this method is its convenience and applicability in synthesizing various phenanthrene derivatives. ias.ac.in However, modifications are sometimes necessary to prevent the formation of undesired spirane byproducts during the cyclization step. acs.org

The Haworth synthesis offers another versatile route to phenanthrenes. spcmc.ac.inquora.comquimicaorganica.org This method generally involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. spcmc.ac.inquimicaorganica.org The resulting keto acid undergoes a series of reactions including reduction (Clemmensen or Wolff-Kishner), intramolecular cyclization, another reduction, and finally dehydrogenation to furnish the phenanthrene skeleton. quora.comacs.org A notable drawback of the Haworth synthesis is the potential for the formation of isomeric products during the cyclization step, as the ring closure can occur at different positions on the naphthalene nucleus. quimicaorganica.orgquimicaorganica.org

The Pschorr cyclization is an intramolecular substitution reaction that proceeds via an aryldiazonium salt intermediate. beilstein-journals.orgwikipedia.org In this reaction, an appropriately substituted o-aminostilbene derivative is diazotized, and the resulting diazonium salt undergoes copper-catalyzed ring closure to form the phenanthrene ring system. wikipedia.orgthieme.de This method has seen improvements through the use of soluble catalysts like ferrocene, which can enhance reaction times and yields by promoting a free-radical mechanism. organic-chemistry.org

| Synthesis | Key Steps | Advantages | Disadvantages |

| Bardhan-Sengupta | Condensation, hydrolysis, decarboxylation, reduction, cyclodehydration, aromatization | Convenient, good for various derivatives | Potential for spirane formation |

| Haworth | Friedel-Crafts acylation, reduction, cyclization, reduction, dehydrogenation | Versatile | Potential for isomeric byproducts |

| Pschorr | Diazotization, intramolecular cyclization | Good atom economy | Traditional catalysts can lead to long reaction times |

Transition-Metal-Catalyzed Cycloisomerizations

Modern synthetic chemistry has introduced more efficient and atom-economical methods for constructing the phenanthrene core, with transition-metal-catalyzed cycloisomerizations being a prominent example. These reactions often utilize readily available starting materials and proceed with high efficiency under mild conditions. researchgate.netnih.govresearchgate.net

Catalysts based on platinum, gold, gallium, or indium have been shown to effectively convert biphenyl (B1667301) derivatives containing an ortho-alkyne unit into substituted phenanthrenes. researchgate.netnih.gov This 6-endo-dig cyclization is believed to proceed through the initial complexation of the metal catalyst to the alkyne, followed by an intramolecular attack by the adjacent aromatic ring. nih.gov This modular approach allows for significant structural diversity in the final phenanthrene products. researchgate.netnih.gov Palladium-catalyzed reactions have also emerged as a powerful tool, enabling the one-pot synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides through a domino reaction involving C-H activation and decarbonylation. nih.gov

Indirect Pathways for Phenanthrene Derivative Synthesis

Indirect pathways provide alternative strategies for accessing the phenanthrene skeleton, often by constructing and then modifying a related polycyclic system. One such approach involves the Diels-Alder reaction. For instance, the reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides can lead to the formation of phenanthrene derivatives through a sequence of SO2 elimination, 6π-electrocyclization, and subsequent aromatization. rsc.org

Another indirect method is the photochemical cyclization of stilbene (B7821643) derivatives, a widely used laboratory-scale synthesis. academie-sciences.fr This reaction, often referred to as the Mallory photocyclization, involves the irradiation of a stilbene precursor in the presence of an oxidizing agent, such as iodine, to induce cyclization and aromatization to the phenanthrene ring system. beilstein-journals.orgacademie-sciences.fr This method is particularly useful for preparing a variety of substituted phenanthrenes. academie-sciences.fr

Targeted Synthesis of Phenanthrene Diols and Derivatives

Once the phenanthrene core is established, the next challenge lies in the specific introduction of hydroxyl groups at the desired positions, namely C3 and C6, to yield this compound.

Multi-step Synthetic Approaches

The synthesis of this compound often requires a multi-step sequence starting from a pre-functionalized phenanthrene or a precursor that allows for the regioselective introduction of oxygen-containing functional groups. For example, the synthesis of a this compound iron complex has been reported, indicating the feasibility of preparing this specific diol. acs.org

The synthesis of related phenanthrene diols, such as phenanthrene-2,7-diol and phenanthrene-9,10-diol, provides insights into the methodologies that could be adapted for the 3,6-isomer. The synthesis of 3,6-di-tert-butylphenanthrene-2,7-diol has been described, although its oxidation to the corresponding quinone was not successful. rsc.org In contrast, the preparation of 9,10-phenanthrenediol can be achieved through the oxidation of phenanthrene to phenanthrenequinone, followed by reduction. ontosight.aiacs.org The resulting diol can then be further derivatized, for instance, by etherification or esterification. ontosight.aiacs.org

Electrophilic substitution reactions on the phenanthrene nucleus can also be employed to introduce functional groups that can later be converted to hydroxyls. For example, sulfonation of phenanthrene can yield a mixture of sulfonic acids, including the 3-sulfonic acid, which could potentially be a precursor for introducing a hydroxyl group at the 3-position. orgsyn.org

Stereoselective Synthetic Methodologies

While the synthesis of the aromatic this compound itself does not involve stereocenters, the synthesis of its hydrogenated derivatives often requires stereoselective methods. The highly stereoselective synthesis of a perhydro-8a-(hydroxymethyl)phenanthrene-1,2,4,5,7,8-hexol has been reported, demonstrating the ability to control the stereochemistry of multiple chiral centers on a saturated phenanthrene framework. acs.orgepfl.ch Similarly, the pinacol (B44631) coupling of 2,2'-biaryldiketones has been applied to the enantiopure synthesis of 3,4-dihydrodibenzo[c,g]phenanthrene-3,4-diol derivatives, highlighting the potential for stereocontrol in related systems. thieme-connect.com These methodologies, while not directly applied to the synthesis of this compound in the cited literature, showcase the advanced synthetic tools available for creating complex and stereochemically defined phenanthrene-based structures.

Formation of Diol Structures from Phenanthrene-9,10-diones

The conversion of phenanthrene-9,10-diones (also known as phenanthrenequinones) to their corresponding diols is a fundamental transformation in phenanthrene chemistry. This reduction can be accomplished through various chemical methods, most notably catalytic hydrogenation.

Phenanthrene-9,10-diol can be prepared directly from phenanthrene-9,10-dione (PQ) via catalytic hydrogenation. researchgate.net This process involves reacting the dione (B5365651) with hydrogen gas in the presence of a metal catalyst, leading to the reduction of the ketone functionalities to hydroxyl groups. A similar strategy is employed for substituted phenanthrene-9,10-diones; for instance, 3,6-dibromophenanthrene-9,10-dione (B38615) can be converted to its diol form using suitable reducing agents. The resulting phenanthrene-9,10-diol is a key intermediate, which can then be used in further synthetic steps, such as in the formation of ortho-quinhydrone derivatives through its reaction with unreacted phenanthrene-9,10-dione. researchgate.net

| Starting Material | Product | Method/Reagents | Reference |

| Phenanthrene-9,10-dione (PQ) | Phenanthrene-9,10-diol | Catalytic Hydrogenation | researchgate.net |

| 3,6-Dibromophenanthrene-9,10-dione | 3,6-Dibromophenanthrene-9,10-diol | Reduction (e.g., with sodium borohydride (B1222165) or lithium aluminum hydride) |

Green Chemistry Approaches in Phenanthrene Diol Synthesis (e.g., Biocatalysis, Chemoenzymatic Synthesis)

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods, with biocatalysis and chemoenzymatic synthesis emerging as powerful tools. nih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. nih.gov

The synthesis of phenanthrene diols can be achieved using green chemistry principles, particularly through the enzymatic oxidation of aromatic precursors. arkat-usa.org The core of this technology is the use of dioxygenase enzymes, often found in soil bacteria that naturally degrade aromatic compounds. arkat-usa.org For example, recombinant microorganisms, such as E. coli strains engineered to overexpress enzymes like toluene (B28343) dioxygenase (TDO), can oxidize aromatic substrates to produce chiral cis-dihydrodiols. arkat-usa.org This biocatalytic method offers a sustainable route to highly functionalized and stereochemically defined diols that are valuable intermediates for the synthesis of complex molecules. arkat-usa.orgthieme-connect.com The advantages include high selectivity, mild reaction conditions (typically aqueous media at ambient temperature and pressure), and the potential for producing enantiomerically pure compounds. nih.govarkat-usa.org

| Enzyme System | Substrate Type | Product Type | Key Advantages | Reference |

| Toluene Dioxygenase (TDO) | Aromatic Hydrocarbons (e.g., Phenanthrene) | cis-Dihydrodiols | High stereoselectivity, mild reaction conditions, environmentally benign | arkat-usa.org |

| Dihydrodiol Dehydrogenase (DHDH) | cis-Dihydrodiols | Catechols | Further functionalization of diol products | arkat-usa.org |

Derivatization Strategies Utilizing this compound as a Building Block

The phenanthrene scaffold, specifically when functionalized at the 3- and 6-positions, serves as a rigid and geometrically well-defined building block for creating larger, more complex molecular and supramolecular structures. The diol functionality, or derivatives thereof, provides reactive sites for polymerization and incorporation into larger assemblies.

The specific geometry of 3,6-disubstituted phenanthrenes, which features a 60° angle between the functional groups, makes it an ideal monomer for constructing angular oligomers and macrocycles. acs.org Synthetic strategies often begin with a 3,6-dihalophenanthrene precursor, which can be elaborated into various functional monomers.

For example, a series of triangular macrocycles composed of 9,10-substituted phenanthrenes linked by butadiynylene units at the 3 and 6 positions have been synthesized. acs.org The synthesis starts with 3,6-dibromophenanthrene, which is derivatized at the 9 and 10 positions before Sonogashira cross-coupling reactions are used to introduce ethynyl (B1212043) groups at the 3 and 6 positions. acs.org Subsequent oligocyclization of these diynes yields trimeric macrocycles as the main products. acs.org Similarly, amine-linked phenanthrene trimers have been prepared starting from 3,6-dibromophenanthrene, demonstrating another route to well-defined oligomeric structures. researchgate.net

| Monomer Precursor | Linker Unit | Resulting Structure | Synthetic Method | Reference |

| 9,10-Alkoxy-3,6-diethynylphenanthrene | Butadiynylene | Phenanthrylene-butadiynylene Macrocycles | Sonogashira Coupling, Oligocyclization | acs.org |

| 3,6-Dibromophenanthrene | Amine | Amine-linked Phenanthrene Oligomer | Reductive Amination | researchgate.net |

The rigid structure and unique electronic properties of the this compound framework make it a valuable component for supramolecular chemistry. acs.org By converting the hydroxyl or other functional groups at the 3 and 6 positions into specific recognition motifs or polymerizable units, these phenanthrene derivatives can self-assemble into highly ordered nanostructures. researchgate.netnih.gov

A notable application is in the construction of light-harvesting systems. nih.gov DNA-conjugates bearing internal 3,6-dialkynyl phenanthrene units can self-assemble into supramolecular nanospheres. nih.gov In these assemblies, the phenanthrene units act as light-harvesting antennas, absorbing light energy and transferring it via Förster resonance energy transfer (FRET) to an acceptor molecule, such as pyrene. nih.gov

Furthermore, the 3,6-diaminophenanthrene derivative, synthesized from 3,6-dinitrophenanthrene, serves as a crucial scaffold for creating supramolecular receptors. mdpi.com The diamine can be converted into a bis-urea compound that acts as a selective anion receptor, capable of binding guests like phosphate (B84403) through hydrogen bonding interactions. mdpi.com The phenanthrene backbone provides the necessary rigidity and spatial arrangement for the urea (B33335) groups to effectively encapsulate the target anion. mdpi.com

| Phenanthrene Derivative | Supramolecular Structure | Function/Application | Key Interaction | Reference |

| 3,6-Dialkynyl phenanthrene | DNA-Conjugated Nanospheres | Light-Harvesting System | Self-assembly via DNA hybridization, π-π stacking | nih.gov |

| 3,6-Bis(ureido)phenanthrene | Anion Receptor Complex | Selective Phosphate Binding | Hydrogen bonding | mdpi.com |

| Amine-linked 3,6-dialkynyl phenanthrene trimer | Cationic Vesicles | Layered Assembly with Anionic Polymers | Self-assembly in aqueous media, electrostatic interactions | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of phenanthrene-3,6-diol and its analogues. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of phenanthrene (B1679779) derivatives, protons attached to the aromatic rings typically appear in the downfield region, generally between δ 6.0 and 9.5 ppm. acs.org The specific chemical shifts and splitting patterns are highly sensitive to the substitution pattern on the phenanthrene core. The protons of the hydroxyl (-OH) groups in this compound are also observable, though their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. For instance, in related dihydrophenanthrene-diols, hydroxyl proton signals have been observed as singlets around δ 9.48 and 9.18 ppm in DMSO-d₆. acs.org

The ¹³C NMR spectrum provides complementary information, with carbon atoms in the aromatic rings resonating in the δ 100-160 ppm range. acs.org The carbons bearing the hydroxyl groups (C-3 and C-6) are shifted downfield due to the electronegativity of the oxygen atom. For example, in 7-methoxy-9,10-dihydrophenanthrene-2,4-diol, the carbon atoms attached to the hydroxyl groups (C2 and C4) show resonances at δ 156.14 and 155.29 ppm, respectively. acs.org Advanced NMR techniques, such as HSQC and HMBC, can be employed to establish the connectivity between protons and carbons, confirming the regioselectivity of substitution. rsc.org The steric strain in heavily substituted derivatives, such as 4,5-bis(2-pyridyl)phenanthrene-3,6-diols, can significantly influence the NMR spectra, providing further structural insights. acs.org

Table 1: Representative NMR Data for Phenanthrene-Diol Derivatives

| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ, ppm) | Observation | Source |

| 7-Methoxy-9,10-dihydrophenanthrene-2,4-diol | ¹H | DMSO-d₆ | 9.48 (s), 9.18 (s) | Hydroxyl protons | acs.org |

| 7-Methoxy-9,10-dihydrophenanthrene-2,4-diol | ¹H | DMSO-d₆ | 8.15 (d), 6.14-6.78 (m) | Aromatic protons | acs.org |

| 7-Methoxy-9,10-dihydrophenanthrene-2,4-diol | ¹³C | DMSO-d₆ | 156.14, 155.29 | Carbons attached to -OH | acs.org |

| 7-Methoxy-9,10-dihydrophenanthrene-2,4-diol | ¹³C | DMSO-d₆ | 101.75-139.91 | Aromatic carbons | acs.org |

| 7-(4-Hydroxybenzyl)-8-methoxy-9,10-dihydrophenanthrene-2,5-diol | ¹H | CD₃OD | 8.05 (d), 6.51-7.08 (m) | Aromatic protons | tandfonline.com |

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular weight of this compound (C₁₄H₁₀O₂) is 210.23 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org

Different ionization techniques are employed for the analysis of phenanthrene diols. Electrospray ionization (ESI) is a soft ionization method commonly used, which can detect the molecule as a protonated species [M+H]⁺, a deprotonated species [M-H]⁻, or an adduct with a salt, such as sodium [M+Na]⁺. acs.orgrsc.orgtandfonline.com For example, HRMS analysis of a cyclopenta[a]phenanthrene-diol derivative using ESI-TOF (Time-of-Flight) identified the [M+Na]⁺ ion. rsc.org

Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the molecular ion and analyzing the resulting product ions. nih.gov This technique is particularly valuable for distinguishing between isomers and identifying metabolites. For instance, MS/MS has been used to analyze the fragmentation patterns of mercapturic acid detoxification products of phenanthrene diol epoxides. nih.gov Other methods, such as gas chromatography-mass spectrometry (GC-MS), are often used for the quantification of phenanthrene diols and their metabolites in biological samples. researchgate.net The steric environment of the molecule can also influence the fragmentation patterns observed in the mass spectra of substituted phenanthrene-3,6-diols. acs.org

Table 2: Mass Spectrometry Techniques and Findings for Phenanthrene-Diol Compounds

| Technique | Ionization Mode | Ion Observed | Application | Source |

| LC-MS | Not Specified | Not Specified | General characterization | bldpharm.com |

| HR-ESI-MS | ESI (-) | [M-H]⁻ | Structure elucidation of natural phenanthrenes | tandfonline.com |

| HRMS | ESI-TOF (+) | [M+Na]⁺ | Characterization of synthetic derivatives | rsc.org |

| MS | ES (+) | [M+H]⁺ | Characterization of dihydrophenanthrene derivatives | acs.org |

| MS/MS | ESI (-) | Fragment ions | Analysis of detoxification products | nih.gov |

| GC-NICI-MS/MS | NICI | Fragment ions | Quantification of dihydrodiol metabolites | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the hydroxyl (-OH) and aromatic (C-H and C=C) groups. ontosight.ai

The most prominent feature is typically a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in intermolecular hydrogen bonding. The IR spectra of hydroxylated metabolites of phenanthrene show a characteristic O-H stretch in the 2500-3300 cm⁻¹ range. researchgate.net

The aromatic nature of the phenanthrene core gives rise to several distinct absorptions. Sharp peaks corresponding to aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., ~3054 cm⁻¹). researchgate.net The skeletal C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net The specific pattern of these bands can sometimes provide clues about the substitution pattern on the aromatic rings. DFT calculations are often used to aid in the assignment of experimental IR spectra for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. iisc.ac.in

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Source |

| 3300–3500 (broad) | O–H stretch | Hydroxyl (-OH) | researchgate.net |

| > 3000 (sharp) | C–H stretch | Aromatic C-H | researchgate.net |

| 1450–1600 (sharp) | C=C stretch | Aromatic ring skeleton | researchgate.net |

| 1200-1300 | C-O stretch | Phenolic C-O | ontosight.ai |

Electronic Absorption and Photophysical Studies

The extended π-conjugated system of the phenanthrene core endows this compound and its derivatives with distinct electronic and photophysical properties, which are investigated using UV-Vis and fluorescence spectroscopy.

UV-Vis absorption spectroscopy probes the electronic transitions within the molecule. The phenanthrene chromophore exhibits a characteristic absorption spectrum with multiple bands, corresponding to π-π* transitions. Typically, an intense, structured band system is observed between 250 and 275 nm, with less intense, longer-wavelength bands extending up to 380 nm. researchgate.net

For example, a 3,6-dialkynyl phenanthrene diol derivative in ethanol (B145695) shows characteristic absorption peaks at 250 nm and 260 nm. researchgate.net Similarly, polyamides incorporating a phenanthrene chromophore display a key absorption band around 260 nm. acs.org The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature and position of substituents on the phenanthrene ring. Steric strain in crowded derivatives can also strongly influence the UV spectra. acs.org The self-assembly of phenanthrene derivatives into larger nanostructures can lead to characteristic changes in the UV-Vis absorption spectrum, which can be monitored to study the assembly process. nih.gov

Table 4: Representative UV-Visible Absorption Maxima (λ_max) for Phenanthrene Derivatives

| Compound Type | Solvent | λ_max (nm) | Source |

| 3,6-Dialkynyl phenanthrene diol | Ethanol | 250, 260 | researchgate.net |

| General Phenanthrene Derivatives | Chloroform | 250-275 (intense), up to 380 (less intense) | researchgate.net |

| Phenanthrene diol epoxide derivative | Not Specified | 230, 270, 280 | nih.gov |

| Polyamides with phenanthrene chromophore | NMP | ~260 | acs.org |

Fluorescence Spectroscopy of this compound Derivatives

Many phenanthrene derivatives are fluorescent, emitting light after absorbing UV radiation. A typical fluorescence emission spectrum for a phenanthrene derivative shows emission maxima between 350 nm and 450 nm. cdnsciencepub.com However, planar aromatic molecules like phenanthrene often suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or at high concentrations due to π-π stacking interactions. semanticscholar.org

To overcome this, derivatives have been designed to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. semanticscholar.org The emission properties are highly dependent on the molecular structure. For instance, in a series of oligo(3,6-phenanthrene ethynylene)s, the emission wavelength was observed to red-shift as the number of repeating phenanthrene units increased. researchgate.net The fluorescence of these derivatives makes them suitable for applications in fluorescence energy transfer (FRET) studies and as components in light-harvesting systems. nih.govcdnsciencepub.com For example, efficient energy transfer has been demonstrated from a phenanthrene-diol derivative to an anthracene-diol in a polyurethane network. cdnsciencepub.com

The emissive quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of phenanthrene derivatives can vary dramatically based on their structure and environment.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Detailed research findings on various phenanthrene derivatives showcase the power of single crystal XRD in elucidating their complex structures. For instance, the crystal structures of several substituted phenanthrenes have been meticulously determined, revealing key structural features.

One such example is dimethyl phenanthrene-9,10-dicarboxylate . The X-ray diffraction analysis of this compound confirmed its molecular structure and provided detailed crystallographic data. ccspublishing.org.cn The phenanthrene skeleton in this molecule is essentially planar. ccspublishing.org.cn The crystal packing is characterized by a reverse staggered parallel and stratified arrangement, with π-π interactions between adjacent molecules forming a one-dimensional network. ccspublishing.org.cn

Crystallographic Data for Dimethyl Phenanthrene-9,10-dicarboxylate ccspublishing.org.cn

| Parameter | Value |

|---|---|

| Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9383(6) |

| b (Å) | 19.5083(13) |

| c (Å) | 9.4189(7) |

| β (°) | 98.981(2) |

| Volume (ų) | 1440.75(18) |

| Z | 4 |

In another study, the crystal structure of 4,5-dibromophenanthrene was described. The presence of the two bulky bromine atoms in the bay region introduces significant distortion to the phenanthrene framework, causing it to deviate from planarity. nih.gov The mean planes of the two outer rings are twisted away from each other by 28.51(14)°. nih.gov This illustrates how substituents can dramatically alter the molecular geometry of the phenanthrene system. The molecules pack in layers within the crystal. nih.gov

The analysis of a more complex derivative, 17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol , provides further insight into the packing of substituted phenanthrenes. The asymmetric unit of this compound contains two independent molecules. iucr.org These molecules are linked by O-H···O hydrogen bonds, forming a chain that propagates along the a-axis of the monoclinic unit cell. iucr.org

Crystallographic Data for a Substituted Tetradecahydrophenanthrene-3,7-diol iucr.org

| Parameter | Value |

|---|---|

| Formula | C₂₉H₅₀O₂ |

| Molecular Weight | 430.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.1690(1) |

| b (Å) | 12.2369(2) |

| c (Å) | 25.6945(4) |

| β (°) | 93.652(1) |

| Volume (ų) | 2563.29(7) |

These examples underscore the importance of single crystal XRD in providing definitive structural data for phenanthrene derivatives. The information gleaned from these studies, such as the planarity or distortion of the aromatic system and the nature of intermolecular interactions, is fundamental to understanding their chemical and physical properties. Although the crystal structure of the parent this compound remains to be reported, the data from its derivatives provide a solid foundation for predicting its potential solid-state behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. github.io It is a cornerstone of modern computational chemistry, providing a framework for understanding and predicting molecular properties.

Geometry Optimization

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For phenanthrene-3,6-diol, this process involves calculating the molecular structure that possesses the lowest possible energy. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric interactions. The process of geometry optimization is often performed using algorithms like the Berny optimization algorithm in redundant internal coordinates. sphinxsai.com For complex molecules, especially those with flexible regions or high average coordination numbers, specialized algorithms are employed to ensure efficient and accurate convergence to the true energy minimum. nih.gov

Basis Set Selection and Level of Theory

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. arxiv.org A basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. The selection of an appropriate basis set is a critical step that balances computational cost with the desired accuracy. umich.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). arxiv.orggaussian.com The addition of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens, denoted by * or (d,p)) and diffuse functions (denoted by + or aug-) is often necessary to accurately describe the electron distribution, particularly in molecules with lone pairs, and for calculating properties like electron affinity and anion stability. arxiv.orggaussian.com For instance, the 6-311+G(2df) basis set has been shown to provide results close to the basis-set limit for certain properties. dtu.dk

The level of theory refers to the specific DFT functional used in the calculation. Popular functionals include B3LYP, PBE0, and the Minnesota functionals (e.g., M06-2X). github.iosphinxsai.comnih.gov The choice of functional can significantly impact the calculated properties, and it is often recommended to benchmark different functionals against experimental data or higher-level theoretical calculations when available. arxiv.org For example, the B3LYP functional is widely used for geometry optimizations and the calculation of various molecular properties. sphinxsai.comresearchgate.net

Quantum Chemical Modeling and Parameters

Beyond geometry optimization, quantum chemical modeling provides a wealth of information about the energetic and electronic properties of this compound.

Enthalpy Calculations

Theoretical calculations can provide valuable estimates of thermochemical properties such as the standard enthalpy of formation. While experimental determination through methods like micro-combustion calorimetry provides definitive values, computational approaches can offer predictive power and insights into the stability of molecules. researchgate.net For polycyclic aromatic hydrocarbons like phenanthrene (B1679779), the gas-phase enthalpy of formation has been a subject of both experimental and theoretical investigation. researchgate.net Computational methods, including high-level composite methods and DFT, can be employed to calculate the atomization energies, which are then used to derive the enthalpy of formation. nist.gov These calculations often require corrections for zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy. nist.gov

A study on phenanthrene determined its standard molar enthalpy of formation in the gas phase to be (201.7 ± 2.9) kJ·mol⁻¹. researchgate.net It is important to note that the accuracy of these calculations depends heavily on the chosen level of theory and basis set. nist.gov

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic wavefunction in terms of localized chemical concepts such as bonds, lone pairs, and atomic charges. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis provides a quantitative description of the electron density distribution within the molecule.

The NBO method calculates the natural atomic charges, which are derived from the populations of the natural atomic orbitals (NAOs). wisc.edu This provides a more robust and less basis-set-dependent measure of atomic charge compared to other methods like Mulliken population analysis. wisc.edu NBO analysis can also reveal details about bonding interactions, such as the polarization of sigma bonds and the character of lone pairs. uni-muenchen.de For instance, in a C-O bond, NBO analysis can quantify the percentage of the bond localized on the carbon and oxygen atoms, indicating the bond's polarity. uni-muenchen.de

Furthermore, NBO analysis can elucidate delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. uni-muenchen.deresearchgate.net It represents the electrostatic potential created by the molecule's electron and nuclear charge distribution in the surrounding space. uni-muenchen.de The MEP is typically visualized by mapping its values onto a constant electron density surface of the molecule. researchgate.netuni-muenchen.de

The MEP map uses a color-coded scheme to indicate regions of different electrostatic potential. researchgate.net Typically, red regions correspond to areas of negative electrostatic potential, indicating electron-rich sites that are susceptible to electrophilic attack. researchgate.netsemanticscholar.org Conversely, blue regions represent positive electrostatic potential, indicating electron-poor sites that are prone to nucleophilic attack. researchgate.netsemanticscholar.org Intermediate potentials are often shown in shades of yellow and green. researchgate.net

Molecular Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. It is widely applied in drug discovery to understand the binding modes and affinities of potential therapeutic agents with their biological targets. nih.govacademie-sciences.fr

While docking studies specifically for this compound are limited, research on structurally similar phenanthrene diol derivatives provides valuable insights into its potential biological interactions. A study on 6,7-dihydroxy-2,4-dimethoxyphenanthrene , a compound also featuring a diol on the phenanthrene core, investigated its interaction with the enzyme cyclooxygenase-2 (COX-2). nih.gov The results showed that the dihydroxy derivative formed a stable complex with COX-2, notably through the formation of a hydrogen bond with the Tyr385 residue in the active site. The binding free energy (ΔGbind) and its constituent energy components were calculated to quantify this interaction. nih.gov

Table 2: Molecular Docking Interaction Energies of a Phenanthrene Diol Derivative with COX-2 Compound: 6,7-dihydroxy-2,4-dimethoxyphenanthrene. Data sourced from nih.gov.

| Energy Component | Value (kcal/mol) |

|---|---|

| van der Waals Energy (ΔEvdw) | -40.28 |

| Electrostatic Energy (ΔEelec) | -12.79 |

| Electrostatic Contribution to Solvation (ΔGGB) | 31.06 |

| Non-polar Contribution to Solvation (ΔGSA) | -4.92 |

| Binding Free Energy (ΔGbind) | -26.93 |

The versatility of the phenanthrene scaffold allows its derivatives to interact with a wide range of biological targets. Further molecular docking studies on other phenanthrene derivatives have explored their potential as cytotoxic agents against cancer. academie-sciences.fr In one such study, two phenanthrene derivatives were docked against eight vital cancer target proteins. The results revealed significant binding affinities, with the B-Raf proto-oncogene serine/threonine-protein kinase identified as a particularly promising target. academie-sciences.fr These findings underscore the potential of phenanthrene compounds to bind effectively to diverse protein active sites.

Table 3: Summary of Molecular Docking Results for Cytotoxic Phenanthrene Derivatives Data sourced from academie-sciences.fr.

| Ligand | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (D-1) | B-Raf Kinase | -9.8 |

| Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate (D-2) | B-Raf Kinase | -11.1 |

| Derivative D-1 | Other Cancer Targets | -8.3 to -9.8 |

| Derivative D-2 | Other Cancer Targets | -9.2 to -11.1 |

Additionally, studies have examined the interactions of phenanthrene and its derivatives with enzymes like cytochrome P450 (P450 2A13 and 2A6) and DNA polymerase, highlighting the broad biological relevance of this class of compounds. scispace.comrcsb.orgosti.gov

Supramolecular Chemistry and Self Assembly of Phenanthrene 3,6 Diol Derivatives

Design Principles for Phenanthrene-Based Supramolecular Structures

The design of effective supramolecular structures relies on a deep understanding of non-covalent interactions at both the molecular and topological levels. nih.gov The core principles for designing phenanthrene-based systems involve the strategic placement of functional groups onto the phenanthrene (B1679779) scaffold to direct self-assembly through specific interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking.

A key design strategy involves introducing hydrophobic "sticky ends" to the phenanthrene core. nih.gov For instance, modifying DNA oligomers with hydrophobic phenanthrene residues can drive the self-assembly of these conjugates into complex nanostructures through the hydrophobic interactions between the aromatic appendages. nih.gov The inherent rigidity of the phenanthrene unit provides a stable platform, while attached flexible chains or functional groups guide the assembly process.

Furthermore, the language of electrostatics plays a crucial role, as forces generated by differences in electrostatic potentials are often responsible for the association of molecules. nih.gov The incorporation of aromatic systems like phenanthrene into molecular frameworks is also vital for inducing stacking interactions, which are fundamental in many biological processes. nih.gov These principles allow for the rational design of molecules that can predictably assemble into functional supramolecular architectures.

Self-Assembly Phenomena in Solution

In solution, phenanthrene derivatives can undergo spontaneous self-assembly to form ordered aggregates. A notable example is the behavior of amphiphilic cholane (B1240273)–phenanthrene–cholane trimers in aqueous environments. nih.gov In this system, the hydrophobic cholane units and the phenanthrene chromophore drive the molecules to assemble to minimize contact with water. nih.gov This self-assembly process has been observed to follow a nucleation-elongation mechanism, which begins at a specific critical temperature. nih.gov

Another example is the self-assembly of phenanthrene-DNA conjugates. These conjugates, modified with phenanthrene "sticky ends," are driven by hydrophobic interactions to form nanostructures in solution. nih.gov The process can be facilitated by the presence of agents like spermine, which mitigates the coulombic repulsion between the negatively charged DNA backbones, thereby stabilizing the resulting assemblies. nih.gov These examples demonstrate how phenanthrene derivatives can be designed to self-assemble into complex architectures in a solution phase.

Formation of Controlled Nanostructures

The self-assembly of phenanthrene derivatives can be precisely controlled to form a variety of nanostructures. The final morphology of the assembled architecture is highly dependent on both the molecular structure of the building blocks and the kinetic conditions of the assembly process, such as the cooling rate. nih.gov

Two-dimensional (2D) objects like nanosheets can be formed from the self-assembly of amphiphilic phenanthrene derivatives. nih.gov Specifically, when a solution of cholane–phenanthrene–cholane trimers is subjected to a fast cooling rate (e.g., 10 °C min⁻¹), the molecules assemble into 2D nanosheets. nih.gov This outcome is observed for different isomers of the phenanthrene core, indicating that rapid assembly kinetics favor the formation of planar structures. nih.gov

By modifying the assembly conditions, three-dimensional (3D) objects can be created. When a slow cooling process (e.g., 0.5 °C min⁻¹) is applied to a solution of a 3,6-disubstituted phenanthrene trimer, the molecules assemble into worm-like nanostructures. nih.gov In contrast, applying the same slow cooling conditions to a 2,7-disubstituted phenanthrene isomer results in the formation of single- and multi-walled nanotubes. nih.gov This highlights the critical role of both kinetic factors and molecular geometry in directing the final supramolecular structure.

Impact of Isomerism on Supramolecular Architecture

The specific substitution pattern on the phenanthrene ring, or isomerism, has a profound impact on the resulting supramolecular architecture. As demonstrated with cholane–phenanthrene–cholane trimers, the isomeric position of the cholane substituents dictates the morphology of the self-assembled nanostructures under slow cooling conditions. nih.gov

| Phenanthrene Isomer | Cooling Rate | Resulting Nanostructure |

| 3,6-disubstituted | Fast (10 °C min⁻¹) | Nanosheets |

| 3,6-disubstituted | Slow (0.5 °C min⁻¹) | Worm-like structures |

| 2,7-disubstituted | Fast (10 °C min⁻¹) | Nanosheets |

| 2,7-disubstituted | Slow (0.5 °C min⁻¹) | Nanotubes |

This table summarizes the findings on the self-assembly of isomeric cholane–phenanthrene–cholane trimers, demonstrating the combined influence of isomerism and cooling rate on the final nanostructure morphology. nih.gov

Host-Guest Chemistry and Anion Receptors

The phenanthrene scaffold is an effective building block for creating host molecules for applications in host-guest chemistry and molecular recognition. The rigid structure can be functionalized to create well-defined cavities capable of binding specific guest molecules.

A key application is the development of anion receptors. By starting with 3,6-diaminophenanthrene, a phenanthrene bis-urea receptor can be synthesized. mdpi.com This molecule demonstrates a good interaction between its two urea (B33335) groups and guest anions like phosphate (B84403). mdpi.com The efficacy of this receptor has been demonstrated through ¹H-NMR titrations, which show different interactions and binding affinities for phosphate and chloride anions in a DMSO-d₆ solution containing 0.5% water. mdpi.com This work paves the way for the use of the 3,6-diaminophenanthrene building block in the broader fields of materials science and supramolecular chemistry. mdpi.com

Applications of Phenanthrene 3,6 Diol in Advanced Materials Science

Organic Electronics

Phenanthrene (B1679779) derivatives have been investigated for various applications in organic electronics due to their desirable photoluminescent and electroluminescent properties. academie-sciences.fr While research on phenanthrene-3,6-diol itself is limited, its derivatives, where the hydroxyl groups are replaced by other functionalities, are of significant interest.

Organic Light-Emitting Diodes (OLEDs)

The phenanthrene scaffold has been explored for use in OLEDs, both as an emitter and as a host material. The properties of phenanthrene derivatives can be tuned by introducing different substituents. For instance, the synthesis of various aminophenanthrene derivatives has been reported for their potential use as OLED materials. While specific research on OLEDs utilizing materials directly synthesized from this compound is not prominent, the 3,6-disubstitution pattern is known to be relevant. For example, 3,6-disubstituted phenanthrenes have been investigated as potential host materials in OLEDs.

Organic Field-Effect Transistors (OFETs)

Functionalized phenanthrene-conjugated asymmetric N-heteroacenes have been synthesized and shown to exhibit n-type semiconductor behavior in ambient conditions, with charge carrier mobilities suitable for OFET applications. nih.gov These studies highlight the potential of the phenanthrene core in designing stable organic semiconductors. Although these specific compounds are not diols, the research demonstrates that modifying the phenanthrene backbone is a viable strategy for developing OFET materials. The synthesis of such functionalized phenanthrenes could potentially start from a di-substituted precursor like this compound.

Organic Solar Cells

The application of phenanthrene derivatives in organic solar cells is an emerging area of research. The development of new organic semiconductor materials is crucial for improving the efficiency and stability of these devices. While there is no direct report on the use of this compound in the active layer of organic solar cells, its potential as a building block for donor or acceptor materials cannot be ruled out. The ability to modify the hydroxyl groups would allow for the synthesis of a variety of phenanthrene-based polymers or small molecules with tailored absorption spectra and energy levels suitable for photovoltaic applications.

Electron-Injection and Hole-Blocking Layers

Phenanthrene derivatives with cyano groups have been synthesized and characterized for their potential application as electron-injection and hole-blocking layers in OLEDs. academie-sciences.frresearchgate.net A cyclic voltammetry analysis of these compounds showed a relatively high electronic affinity, which is a desirable characteristic for such applications. academie-sciences.fr The synthesis of these cyanophenanthrenes often starts from brominated phenanthrene precursors, such as 3,6-dibromophenanthrene, which could potentially be synthesized from this compound. academie-sciences.fr

Dye-Sensitized Solar Cells (DSSCs)

Phenanthrene derivatives have been explored as components of organic dyes for use in dye-sensitized solar cells. researchgate.net The phenanthrene unit can act as a π-bridge in donor-π-acceptor (D-π-A) dyes, facilitating intramolecular charge transfer upon photoexcitation. While there are no specific reports on DSSC dyes derived directly from this compound, the versatility of the phenanthrene structure in dye design is evident.

Light-Harvesting Systems

Supramolecular structures based on 3,6-disubstituted phenanthrenes have been shown to exhibit light-harvesting properties. For example, self-assembling nanospheres formed from DNA conjugates with 3,6-dialkynyl phenanthrenes can act as light-harvesting antennas. unibe.ch In these systems, excitation energy can be efficiently transferred from the phenanthrene donors to an acceptor molecule. unibe.ch This research highlights the potential of the 3,6-disubstitution pattern on the phenanthrene core for creating organized molecular assemblies capable of capturing and transferring light energy. This compound could serve as a starting material for the synthesis of such dialkynyl phenanthrene derivatives.

Data Table

| Application Area | Specific Role of Phenanthrene Derivatives | Potential of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Host materials, Emitters | Precursor for functionalized phenanthrenes |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductors | Building block for complex phenanthrene-based semiconductors |

| Organic Solar Cells | Potential donor or acceptor materials | Starting material for synthesizing photoactive phenanthrene derivatives |

| Electron-Injection and Hole-Blocking Layers | Materials with high electron affinity | Precursor for cyano-substituted phenanthrenes |

| Dye-Sensitized Solar Cells (DSSCs) | π-bridge in D-π-A dyes | Core structure for the synthesis of new organic sensitizers |

| Light-Harvesting Systems | Chromophores in self-assembling antennas | Precursor for 3,6-disubstituted phenanthrenes for supramolecular assembly |

Metal-Organic Frameworks (MOFs) Utilizing Photochromic Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. By incorporating photochromic molecules like diarylethenes into the linker component, researchers can create "smart" materials that respond to light. Phenanthrene derivatives have been utilized as a core component in the synthesis of such photoresponsive linkers. nih.gov

Molecular Switching Devices

The concept of using individual molecules as components in electronic circuits has driven significant research into molecular switches. These devices can be toggled between two or more stable states by external stimuli, such as light or an electric field. The π-conjugated system of phenanthrene makes its derivatives potential candidates for such applications. Thiophene-phenanthrene hybrid molecules, for instance, are building blocks for fully π-conjugated macrocycles that have high potential in molecular switching devices. acs.org

Liquid Crystalline Materials

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. The rod-like shape of many phenanthrene derivatives makes them suitable for designing liquid crystalline materials. Research has demonstrated that hybrid oligomers combining thiophene (B33073) and phenanthrene units can form highly ordered liquid crystalline phases over a broad temperature range. rsc.org

The molecular design, including the absence of symmetry along the long axis of the phenanthrene unit, contributes to the formation of these stable LC phases. rsc.org Furthermore, 3,6-phenanthrenedicarboxamide derivatives have been synthesized to serve as control molecules in studies of metallophilic interactions within liquid crystal phases, indicating the utility of the 3,6-phenanthrene scaffold in designing molecules with specific shapes and rigidities required for LC behavior. murraystate.edu Thin films of these materials can be prepared and used in organic thin-film transistors, exhibiting high charge carrier mobilities. rsc.org

| Phenanthrene Derivative | Observed Liquid Crystal Phase | Application |

| Thiophene/phenanthrene hybrid oligomers | Highly ordered smectic phases | Organic thin-film transistors (OTFTs) rsc.org |

| 3,6-phenanthrenedicarboxamide derivatives | Designed for potential LC behavior | Control molecules for studying LC self-assembly murraystate.edu |

Nonlinear Optics

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO properties of organic molecules are often associated with delocalized π-electron systems that facilitate intramolecular charge transfer.

Quantum computational studies have shown that phenanthrene derivatives can exhibit very good NLO behavior. researchgate.net By functionalizing the phenanthrene core with electron donor and acceptor groups, it is possible to create molecules with significant second-order polarizability (first hyperpolarizability). researchgate.net The choice of donor and acceptor pairs, such as –NH2 and –C(CN)C(CN)2, has been shown to enhance the NLO response. researchgate.net The π-conjugated backbone of phenanthrene serves as an effective bridge for charge transfer, making these derivatives promising candidates for NLO materials. researchgate.netumons.ac.be

Polymer Chemistry: Conjugated Polymers and Oligomers

Phenanthrene-based units are valuable building blocks in the synthesis of conjugated polymers and oligomers, which are materials of interest for organic electronics. These polymers feature a backbone of alternating single and double bonds, allowing for the delocalization of π-electrons.

Palladium-catalyzed cross-coupling reactions have been used to synthesize high molecular weight poly(p-phenylene ethynylene)s and low molecular weight poly(p-phenylene vinylene)s from 3,6-disubstituted phenanthrene precursors. acs.org These polymers are often luminescent in both solution and the solid state, making them suitable for applications in light-emitting diodes (LEDs) or solar cells. acs.org More advanced synthetic methods now allow for the creation of sequence-defined conjugated macromolecules, where phenanthrene monomers can be incorporated at specific positions in a polymer chain to meticulously control the final optoelectronic properties of the material. umons.ac.be Additionally, 3,6-dialkynyl-substituted phenanthrene trimers have been synthesized and shown to self-assemble into well-defined nanostructures in solution. rsc.org

| Polymer/Oligomer Type | Monomer/Building Block | Potential Application |

| Poly(p-phenylene ethynylene)s | 2,7-diiodo-3,6-dimethoxyphenanthrene derivative | LED or solar cell devices acs.org |

| Poly(p-phenylene vinylene)s | 2,7-diiodo-3,6-dimethoxyphenanthrene derivative | LED or solar cell devices acs.org |

| Sequence-defined conjugated oligomers | Phenanthrene monomers | Tunable optoelectronic materials umons.ac.be |

| Amine-linked phenanthrene-trimer | 3,6-dipentynyl substituted phenanthrene | Supramolecular assemblies rsc.org |

Environmental and Biological Transformations of Phenanthrene 3,6 Diol Non Human Specific

Microbial Degradation Pathways of Phenanthrene (B1679779)

The microbial degradation of phenanthrene typically commences with an oxidative attack on the phenanthrene molecule. This initial step is crucial as it destabilizes the aromatic structure, making it susceptible to further enzymatic degradation.

The primary mechanism for initiating the bacterial degradation of phenanthrene involves the action of dioxygenase enzymes. nih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the phenanthrene ring system. nih.gov The most common site of this initial attack is at the 3 and 4 positions of the carbon atoms, a process known as 3,4-dioxygenation. nih.govmdpi.com This reaction is catalyzed by a ring-hydroxylating dioxygenase. researchgate.net While 3,4-dioxygenation is the predominant pathway, initial dioxygenation can also occur at the 1,2- and 9,10-carbon positions in some bacterial strains, such as Stenotrophomonas maltophilia C6 and Arthrobacter sp. P1-1. nih.govresearchgate.net

| Bacterial Strain | Initial Dioxygenation Positions | Reference |

| Arthrobacter sp. P1-1 | 1,2-, 3,4-, and 9,10- (predominantly 3,4-) | nih.gov |

| Stenotrophomonas maltophilia C6 | 1,2-, 3,4-, and 9,10- (predominantly 3,4-) | nih.gov |

| Pseudomonas sp. | 3,4- | nih.gov |

In contrast to bacterial systems, some fungi and certain bacteria like Streptomyces flavovirens utilize a different initial oxidation mechanism involving monooxygenases and epoxide hydrolases. ethz.chethz.ch This leads to the formation of trans-dihydrodiols, as opposed to the cis-dihydrodiols produced by the dioxygenase pathway in most bacteria. ethz.ch

The dioxygenation of phenanthrene results in the formation of a cis-dihydrodiol. Specifically, the 3,4-dioxygenation of phenanthrene yields cis-3,4-dihydroxy-3,4-dihydrophenanthrene, also known as cis-3,4-dihydrophenanthrene-3,4-diol. mdpi.comresearchgate.net This dihydrodiol is a key intermediate in the upper pathway of phenanthrene degradation. researchgate.net The formation of this specific stereoisomer is a hallmark of the bacterial dioxygenase-catalyzed reaction. ethz.ch

Following the formation of the cis-dihydrodiol, the next step in the degradation pathway is a dehydrogenation reaction. A dehydrogenase enzyme catalyzes the removal of two hydrogen atoms from the cis-3,4-dihydrophenanthrene-3,4-diol, leading to the formation of the corresponding diol, phenanthrene-3,4-diol (B1199322) (3,4-dihydroxyphenanthrene). nih.gov This step re-aromatizes the ring that was previously dihydroxylated, setting the stage for subsequent ring cleavage.

Ring Cleavage Pathways

Once the diol intermediate is formed, the aromatic ring is primed for cleavage. This is a critical step in the degradation process, as it breaks open the stable ring structure. The cleavage is catalyzed by dioxygenase enzymes and can occur through two primary mechanisms: intradiol and extradiol cleavage.

Intradiol cleavage, also known as ortho-cleavage, involves the breaking of the bond between the two carbon atoms that bear the hydroxyl groups. nih.gov This reaction is catalyzed by intradiol dioxygenases, which are typically non-heme iron(III) enzymes. nih.gov In the context of phenanthrene degradation, the intradiol cleavage of phenanthrene-3,4-diol would result in the opening of the aromatic ring between the C3 and C4 positions. While less common than extradiol cleavage in the degradation of some diols, it represents a potential pathway for the further breakdown of the phenanthrene molecule. nih.gov

Ortho-Cleavage Pathways

The ortho-cleavage pathway, also known as intradiol cleavage, involves the enzymatic breaking of the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. In the degradation of phenanthrene, after initial dioxygenation and subsequent reactions, intermediates like naphthalene-1,2-diol (B1222099) are formed. nih.govresearchgate.netnih.gov This diol can then undergo ortho-cleavage. nih.govresearchgate.netnih.gov

This pathway is a key part of the degradation process in various bacteria. For instance, in Stenotrophomonas maltophilia C6, naphthalene-1,2-diol primarily undergoes ortho-cleavage to yield trans-2-carboxycinnamic acid, which is then metabolized further to phthalic acid. researchgate.net Similarly, Arthrobacter sp. P1-1 utilizes a dominant phthalic acid pathway that proceeds via ortho-cleavage of naphthalene-1,2-diol. nih.gov The induction of ortho-cleavage dioxygenase has been observed to be higher than meta-cleavage dioxygenase in some bacterial consortia during phenanthrene degradation. aun.edu.eg This route ultimately channels the breakdown products into the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.net

Meta-Cleavage Pathways

The meta-cleavage pathway, or extradiol cleavage, involves the breaking of the aromatic ring at a bond adjacent to the two hydroxyl groups. asm.org This pathway is also a common strategy employed by microorganisms to degrade phenanthrene. The initial diols formed from phenanthrene, such as phenanthrene-1,2-diol and phenanthrene-3,4-diol, can undergo meta-cleavage. nih.govnih.gov This cleavage is considered the most dominant degradation pathway for these initial diols in some bacteria, leading to the rapid accumulation of metabolites like 5,6- and 7,8-benzocoumarin. nih.govnih.gov

In Ochrobactrum sp. strain PWTJD, the degradation of phenanthrene proceeds via the meta-cleavage of an intermediate, 2-hydroxy-1-naphthoic acid. oup.com The resulting products are further metabolized through catechol, which is then cleaved by catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway. oup.com This ultimately leads to intermediates that can enter the central metabolic pathways. oup.com Some bacteria, like Mycobacterium sp. strain PYR-1, utilize a meta-cleavage mechanism on 3,4-dihydroxyphenanthrene to form 1-hydroxy-2-naphthoic acid. nih.gov

Downstream Metabolic Intermediates (e.g., 1-hydroxy-2-naphthoic acid, Salicylic (B10762653) Acid, Phthalic Acid)

The degradation of phenanthrene through either cleavage pathway results in a variety of downstream metabolic intermediates. The specific metabolites formed are dependent on the microorganism and the enzymatic pathways it employs.

1-hydroxy-2-naphthoic acid: This compound is a central xenobiotic metabolite produced during the biodegradation of phenanthrene by numerous microorganisms. nih.govguidechem.com It is formed following the initial dioxygenation at the 3,4-carbon positions and subsequent meta-cleavage. nih.govmdpi.comnih.gov This intermediate can then be channeled into different degradation routes. researchgate.netethz.ch For example, in some bacteria, it is metabolized via a 'phthalic acid' route, while in others, it enters a 'naphthalene route' that proceeds through 1,2-dihydroxynaphthalene. ethz.choup.com

Salicylic Acid: Salicylic acid is another common intermediate in phenanthrene metabolism. nih.govnih.gov It is typically formed in pathways that converge with naphthalene (B1677914) degradation. ethz.choup.com The intermediate 1-hydroxy-2-naphthoic acid can be converted to 1,2-dihydroxynaphthalene, which is then further metabolized to salicylic acid. oup.com In Ochrobactrum sp. strain PWTJD, salicylic acid is formed from the meta-cleavage of 2-hydroxy-1-naphthoic acid. oup.com

Phthalic Acid: Phthalic acid (or o-phthalic acid) is a key intermediate in one of the major phenanthrene degradation pathways. nih.govnih.govnih.gov The 'phthalic acid' pathway involves the cleavage of 1-hydroxy-2-naphthoic acid to form intermediates that are eventually converted to phthalic acid. researchgate.net In some cases, such as in Pseudomonas sp. strain PP2, o-phthalic acid can be a dead-end product, indicating a truncated metabolic pathway. nih.gov In other organisms like Arthrobacter sp. P1-1, the degradation of naphthalene-1,2-diol proceeds through a dominant phthalic acid pathway. nih.gov

Enzymatic Transformations and Catalysis

The transformation of phenanthrene and its diol intermediates is catalyzed by a suite of specific enzymes. These biocatalysts are essential for each step of the degradation process, from the initial ring activation to the final cleavage and downstream metabolism.

Role of Dioxygenase Enzymes (e.g., Ring-hydroxylating Dioxygenase, Catechol-1,2-Dioxygenase, Catechol-2,3-Dioxygenase)

Dioxygenases are critical enzymes that initiate the aerobic degradation of PAHs by incorporating both atoms of molecular oxygen into the aromatic ring. nih.govtandfonline.com

Ring-hydroxylating Dioxygenase: These multicomponent enzymes catalyze the first step in the degradation pathway, adding two hydroxyl groups to the phenanthrene ring to form a cis-dihydrodiol. researchgate.net The gene encoding naphthalene dioxygenase (nahAc), a type of ring-hydroxylating dioxygenase, has been shown to be a key marker for phenanthrene degradation by strains like Pseudomonas fluorescens AH-40. nih.govnih.gov

Catechol-1,2-Dioxygenase (C12O): This enzyme is responsible for the ortho- (intradiol) cleavage of catechol, a central intermediate. It breaks the aromatic ring between the two hydroxyl groups. nih.gov The activity of C12O is indicative of the ortho-cleavage pathway being active during PAH degradation. researchgate.netsoeagra.com

Catechol-2,3-Dioxygenase (C23O): This enzyme catalyzes the meta- (extradiol) cleavage of catechol, breaking the bond adjacent to the hydroxyl groups. nih.govnih.gov C23O is a key enzyme in the meta-cleavage pathway, and its activity has been measured in various phenanthrene-degrading bacteria, such as Sphingomonas sp. ZP1 and Pseudomonas stutzeri sp ZP2. tandfonline.comnih.govresearchgate.net The gene encoding this enzyme (C23O) is often used as a marker to monitor bioremediation processes. nih.govnih.gov

Dehydrogenase Activities

Dehydrogenase enzymes play a crucial role following the initial dioxygenation step. The cis-dihydrodiol formed by the ring-hydroxylating dioxygenase is rearomatized by a dehydrogenase, which removes two hydrogen atoms to form a dihydroxylated intermediate, such as 3,4-dihydroxyphenanthrene. mdpi.com This step is essential for preparing the molecule for subsequent ring cleavage. Dehydrogenase activity in soil is often used as an indicator of microbial degradation performance for pollutants like phenanthrene. researchgate.net In some anaerobic degradation pathways, acyl-CoA dehydrogenases are involved in the metabolism of intermediates. nih.gov

Cytochrome P450 Interactions and Oxidation Mechanisms

Cytochrome P450 monooxygenases (CYPs) represent an alternative mechanism for the initial oxidation of phenanthrene, particularly in fungi and some bacteria. ethz.chnih.gov Unlike dioxygenases, CYPs are monooxygenases that incorporate a single oxygen atom into the substrate, typically forming an epoxide. nih.gov This epoxide is then hydrolyzed by an epoxide hydrolase to form a trans-dihydrodiol. nih.gov

Several human and bacterial P450 enzymes have been studied for their ability to oxidize phenanthrene. acs.org For example, P450 2A13 has been shown to be highly active in oxidizing phenanthrene to 9-hydroxyphenanthrene. acs.org The white-rot fungus Pleurotus ostreatus utilizes a cytochrome P-450 monooxygenase and an epoxide hydrolase for the initial oxidation of phenanthrene to phenanthrene trans-9,10-dihydrodiol. nih.gov Protein engineering efforts have aimed to enhance the activity of bacterial P450s, such as P450 BM-3, for the oxidation of PAHs like phenanthrene, which could be beneficial for bioremediation strategies. nih.gov

Biosynthetic Pathways and Natural Occurrence (Precursors, Chemotaxonomic Significance)

The biosynthesis of phenanthrene-3,6-diol and related phenanthrenoid compounds in nature is a subject of significant interest, particularly within the plant kingdom. These compounds are not primary metabolites but rather specialized secondary metabolites with a distribution that often has taxonomic significance.

Phenanthrene derivatives are known to occur naturally in a range of plant species. wikipedia.org They have been identified in flowering plants, with a notable prevalence in the family Orchidaceae. nih.gov Beyond orchids, phenanthrenes have also been isolated from plants in the families Dioscoreaceae, Combretaceae, and Betulaceae, as well as from liverworts (Marchantiophyta). wikipedia.org The distribution of these compounds is often correlated with taxonomic divisions, suggesting their role as chemotaxonomic markers. nih.gov

The biosynthetic pathways leading to phenanthrene structures in plants are complex. While the direct biosynthetic route to this compound is not extensively detailed in isolation, the general pathway for plant phenanthrenes is understood to involve stilbenoid precursors. These precursors undergo intramolecular oxidative coupling to form the characteristic three-ring phenanthrene skeleton.

A significant example of a naturally occurring compound class with a phenanthrene core is the morphinan (B1239233) alkaloids, such as morphine. wikipedia.org Morphine itself is chemically described as (5α,6α)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol, highlighting a 3,6-diol substitution pattern on a modified phenanthrene structure. wikipedia.org The biosynthesis of morphinan alkaloids in the opium poppy (Papaver somniferum) is one of the most studied pathways for phenanthrene-related compounds. This pathway starts with the amino acid L-tyrosine, which is converted through a series of intermediates to (S)-reticuline. (S)-reticuline then undergoes an intramolecular C-C phenol (B47542) coupling reaction to form the morphinan skeleton. Subsequent enzymatic steps, including demethylations and hydroxylations, lead to the final morphine structure with its characteristic 3,6-diol functionality.

The chemotaxonomic significance of this compound and its derivatives is particularly evident in the Orchidaceae family, where a wide variety of phenanthrenoids have been identified. nih.gov The presence or absence of specific phenanthrene structures can help in the classification and differentiation of genera and species within this large and diverse family. Similarly, their occurrence in families like Combretaceae and Dioscoreaceae helps to establish chemotaxonomic relationships between different plant groups.

Advanced Analytical Methodologies for Phenanthrene 3,6 Diol Research

Chromatographic Techniques

Chromatography is the cornerstone of analytical separation for compounds like phenanthrene-3,6-diol. It leverages the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for the separation and analysis of PAHs and their derivatives. nih.gov For phenanthrene-related compounds, reversed-phase HPLC is typically the method of choice. This technique utilizes a nonpolar stationary phase, often a C18 (octadecylsilane) or phenyl-functionalized silica (B1680970), and a polar mobile phase.